4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid
Description
4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound with the molecular formula C17H10F2N2O3 and a molecular weight of 328.27 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and an oxybenzoic acid moiety. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Properties
Molecular Formula |
C17H10F2N2O3 |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
4-[6-(3,5-difluorophenyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C17H10F2N2O3/c18-12-5-11(6-13(19)7-12)15-8-16(21-9-20-15)24-14-3-1-10(2-4-14)17(22)23/h1-9H,(H,22,23) |
InChI Key |
VXPJLNVBIYZJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylpyrimidin-4-yl)oxy)benzoic acid: A similar compound with slight variations in the substituents.
4-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid: Another related compound with different functional groups.
Uniqueness
4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H10F2N2O3, with a molecular weight of 328.27 g/mol. The compound features a pyrimidine ring substituted with a difluorophenyl group and an ether linkage to a benzoic acid moiety, which contributes to its biological activity.
Research indicates that this compound exhibits significant anticancer properties by inhibiting specific cancer cell lines. The mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has been associated with promoting apoptosis in tumor cells.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited potent antiproliferative effects, particularly against colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Mechanistic Insights
Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Here’s a comparison:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(3,5-Difluorophenyl)-2-pyrimidinamine | Pyrimidine with difluorophenyl substitution | Different functional groups affecting activity |
| 4-(6-(trifluoromethyl)pyrimidin-4-yloxy)benzoic acid | Similar benzoic acid structure | Trifluoromethyl group may enhance lipophilicity |
| 3-(3,5-Dimethoxyphenyl)pyrimidin-4-one | Contains methoxy groups | Potential for different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
